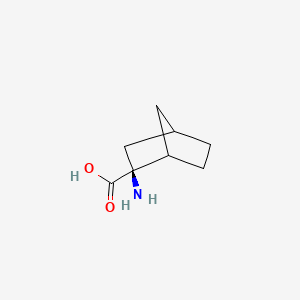
Endo-2-aminonorbornane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is structurally characterized by a norbornane skeleton with an amino group and a carboxylic acid group attached to it. It has been studied for its potential biological activities and its role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of endo-2-aminonorbornane-2-carboxylic acid can be achieved through the Bucherer-Lieb reaction, which involves the reaction of a ketone with ammonia and hydrogen cyanide . The reaction is typically carried out at low temperatures (around +4°C) over a period of several weeks. The product is then purified through recrystallization from water to obtain a high-purity compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis and purification would likely apply. This would involve optimizing reaction conditions for higher yields and implementing efficient purification techniques to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions: Endo-2-aminonorbornane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the reactivity of bicyclic amino acids.
Biology: It has been investigated for its role in insulin secretion and its effects on pancreatic islets.
Industry: Its unique structure makes it a candidate for developing novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism by which endo-2-aminonorbornane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to stimulate insulin release by mimicking the action of leucine . This involves the activation of metabolic pathways that lead to the secretion of insulin from pancreatic beta cells. The compound’s ability to induce changes in NAD(P)H fluorescence suggests its involvement in redox reactions within the cells .
Vergleich Mit ähnlichen Verbindungen
L-leucine: A branched-chain amino acid that also stimulates insulin release.
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic amino acid with similar structural features.
Uniqueness: Endo-2-aminonorbornane-2-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to stimulate insulin release through mechanisms similar to leucine makes it a valuable compound for studying metabolic processes and developing therapeutic agents.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
(2S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)/t5?,6?,8-/m0/s1 |
InChI-Schlüssel |
MPUVBVXDFRDIPT-QIECLKSESA-N |
Isomerische SMILES |
C1CC2CC1C[C@]2(C(=O)O)N |
Kanonische SMILES |
C1CC2CC1CC2(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14783578.png)
![N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride](/img/structure/B14783581.png)
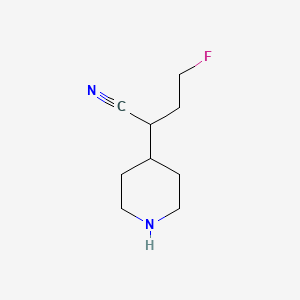
![2,3-Dibenzoyloxybutanedioic acid;methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14783600.png)
![5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14783610.png)
![Calcium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14783615.png)
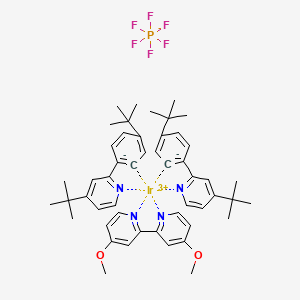
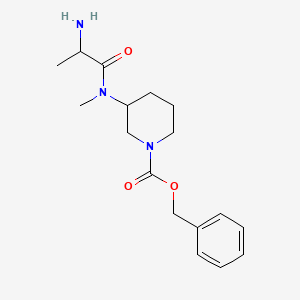
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14783624.png)
![(7R)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14783637.png)
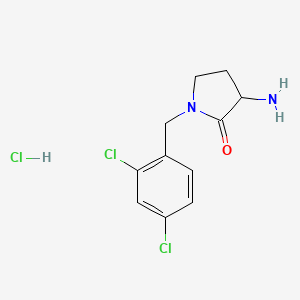

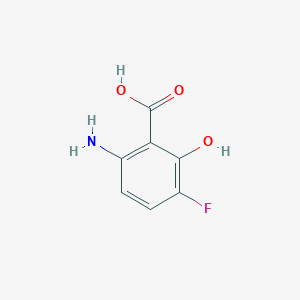
![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783666.png)
